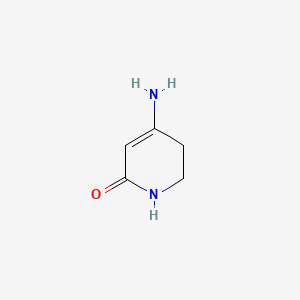

4-amino-5,6-dihydropyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSXDCNMTTUCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744857 | |

| Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-32-6 | |

| Record name | 4-Amino-5,6-dihydropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 5,6 Dihydropyridin 2 1h One and Its Analogues

Classical Multi-Step Synthetic Routes to Dihydropyridinones

The foundational approaches to constructing the dihydropyridinone scaffold often rely on multi-step sequences that have been refined over time. These methods are characterized by the sequential formation of bonds and the strategic manipulation of functional groups to build the heterocyclic core.

Cyclization Reactions in the Synthesis of Dihydropyridinone Ring Systems

The synthesis of the dihydropyridinone ring is frequently accomplished through cyclization reactions, where a linear precursor is induced to form the cyclic structure. One-pot tandem reactions, which combine multiple transformations in a single reaction vessel, are an attractive approach. mdpi.com However, these methods can necessitate pre-functionalized molecules that may be difficult to access and often require harsh conditions or expensive catalysts. mdpi.com

Various cyclization strategies have been developed. For instance, a trifluoroacetic acid-mediated stereospecific intramolecular cyclization of enamides containing an oxirane has been used to produce analogues like homoclausenamide. mdpi.com Another method involves a silver-catalyzed one-pot radical reaction cascade between N-(arylsulfonyl)-acrylamides and 1,3-dicarbonyl compounds to achieve regioselective formation of 3,3-disubstituted-2-dihydropyridinones. mdpi.com Furthermore, the Prins cyclization, a powerful technique for forming tetrahydropyran (B127337) rings, has also been adapted for the stereoselective synthesis of dihydropyrans, which are structurally related to dihydropyridinones. nih.govnih.gov This reaction involves the acid-catalyzed reaction of an alkenol with an aldehyde, proceeding through an oxocarbenium ion intermediate. nih.gov

Strategic Use of Precursors and Intermediates in 4-amino-5,6-dihydropyridin-2(1H)-one Synthesis

The direct synthesis of this compound and its derivatives often involves carefully chosen precursors that facilitate the formation of the core structure. A notable pathway involves the use of 4-aminotetrahydropyridinylidene salts as key intermediates. nih.gov In a proposed mechanism, these salts are first deprotonated under strong alkaline conditions (e.g., using potassium hydroxide) to form their corresponding bases. nih.gov Subsequent hydrolysis of this base yields the ketone, 2,3-dihydropyridin-4(1H)-one, which exists in equilibrium with its resonance-stabilized anion. nih.gov This nucleophilic intermediate can then react with various electrophiles. nih.gov The synthesis of unsubstituted 2,3-dihydropyridin-4(1H)-one itself has been reported from precursors like ethyl 4-oxo-1,4-dihydropyridin-1-carboxylate. nih.gov

A patented method for a related compound, 4-amino-5-methyl-1H-pyridin-2(1H)-one, demonstrates an alternative multi-step route starting from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide. google.com This process involves the hydrogenation of the starting material to produce 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (B78521) in methanol (B129727) within an autoclave at elevated temperatures (160°C to 200°C) to yield the final pyridone product. google.com

Modern Approaches in the Synthesis of Dihydropyridinones

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing dihydropyridinone rings. These modern approaches prioritize catalytic efficiency, stereochemical control, and adherence to green chemistry principles.

Catalytic and Enantioselective Methods for Dihydropyridinone Synthesis

The development of catalytic enantioselective protocols has revolutionized the synthesis of chiral dihydropyridinones and related heterocycles. nih.gov Organocatalysis, in particular, has emerged as a powerful tool. For example, isothiourea catalysts have been used in the regio-, diastereo-, and enantioselective dearomatization of pyridinium (B92312) salts to produce enantioenriched 1,4-dihydropyridines (1,4-DHPs). nih.govrsc.org This method expands the scope of isothiourea catalysis to include pyridinium salts as electrophiles, generating C(1)-ammonium enolates from aryl esters that add to the pyridinium ring. nih.govrsc.org

The asymmetric Biginelli reaction, which produces dihydropyrimidinones (DHPMs), has also been a major focus for enantioselective method development. mdpi.com A variety of chiral catalysts, including Brønsted acids like chiral phosphoric acids and their derivatives, have been successfully employed. mdpi.com These catalysts can achieve high yields and excellent enantiomeric excesses under mild conditions. mdpi.com The table below summarizes selected findings in the asymmetric synthesis of dihydropyrimidinone-type structures, illustrating the effectiveness of modern catalytic systems.

Table 1: Examples of Catalytic Enantioselective Synthesis of Dihydropyrimidinone Analogues

| Catalyst Type | Specific Catalyst | Reaction Type | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | (R,R)-1,1,4,4-Tetraphenylbutanetetraol Derivative | Asymmetric Biginelli Reaction | High | High | mdpi.com |

| Chiral Brønsted Acid | 1,2-Benzenedisulfonimide Derivative | Asymmetric Biginelli Reaction | ~91% (average) | ~97% (average) | mdpi.com |

| Organocatalyst with Metal | Chiral Schiff base copper (II) complex | Asymmetric Biginelli Reaction | Good | Good | mdpi.com |

| Isothiourea Catalyst | (R)-BTM | Dearomatization of Pyridinium Salts | Variable | Up to 98:2 er | rsc.org |

Microwave-Assisted and Flow Chemistry Applications in Heterocycle Synthesis

Microwave-assisted organic synthesis (MAOS) has become a key technology for accelerating the synthesis of heterocyclic compounds, including pyridones and their analogues. nih.govrsc.org Compared to conventional heating, where heat is transferred slowly through convection, microwave irradiation directly heats the reactants and solvent by interacting with molecular dipoles. nih.govrsc.org This leads to rapid temperature increases, uniform heating, and significant reductions in reaction times, often from hours to minutes. nih.govijpsjournal.com

This technology has been successfully applied to multicomponent reactions (MCRs) for building complex heterocycles. nih.gov For instance, a microwave-assisted three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides using potassium carbonate as a base was developed for the synthesis of N-alkylated 2-pyridones. nih.gov The use of microwave heating dramatically improved the product yield from 65–77% to 81–94% and slashed the reaction time from 180 minutes to just 15 minutes compared to the conventional method. nih.gov The application of microwave irradiation is a promising strategy for the rapid and efficient construction of diverse heterocyclic scaffolds with potential applications in medicinal chemistry. rsc.orgnih.gov

Green Chemistry Principles in Dihydropyridinone Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally sustainable, are increasingly being applied to the synthesis of dihydropyridinones and related compounds. ichem.mddatapdf.com Key strategies include the use of solvent-free reaction conditions, employment of recyclable catalysts, and utilization of eco-friendly reaction media. datapdf.comijpsr.com

Solvent-free, or "neat," reactions directly address the green principle of avoiding auxiliary substances and often lead to enhanced reaction rates due to higher reactant concentrations. datapdf.com The Biginelli reaction for synthesizing dihydropyrimidinones has been a model system for these approaches. ichem.mdijpsr.com Studies have shown that performing the reaction without a solvent, sometimes with a catalyst like zinc chloride, can be significantly more atom-efficient and faster than traditional methods that use alcohol as a solvent with a mineral acid catalyst. datapdf.com

Furthermore, researchers have developed novel catalytic systems that are both efficient and recyclable. One such example is the use of a heteropolyacid-clay (HPA-Clay) catalyst for the one-pot, solvent-free synthesis of dihydropyrimidinone analogues. ichem.md This catalyst is cost-effective, environmentally benign, and can be recovered and reused for multiple cycles without a significant loss of activity. ichem.md Other green approaches have explored the use of natural, biodegradable catalysts such as fruit juices (e.g., lime, apple, pomegranate) as the reaction medium, further reducing the reliance on hazardous chemicals. pjoes.comresearchgate.net

Chemoenzymatic and Biocatalytic Syntheses of Dihydropyridinone Analogs

The development of environmentally benign and highly selective synthetic methods is a paramount goal in modern organic chemistry. Chemoenzymatic and biocatalytic approaches have emerged as powerful strategies for the synthesis of complex molecules, including dihydropyridinone analogs. These methods leverage the inherent selectivity of enzymes to achieve high levels of stereochemical control under mild reaction conditions, often circumventing the need for complex protection and deprotection steps common in traditional chemical syntheses.

The primary enzymatic transformations utilized for the synthesis of chiral dihydropyridinone analogs and their precursors involve lipases and transaminases. Lipases are widely employed for the kinetic resolution of racemic mixtures, while transaminases offer a direct route to chiral amines through the asymmetric amination of prochiral ketones.

Lipase-Catalyzed Kinetic Resolution

Lipases are a class of hydrolase enzymes that, in non-aqueous environments, can catalyze the transfer of acyl groups. This catalytic activity is harnessed in kinetic resolutions, where one enantiomer of a racemic mixture is selectively acylated, allowing for the separation of the two enantiomers. The efficiency of such resolutions is determined by the enzyme's enantioselectivity (E-value).

A notable application of this strategy is the kinetic resolution of racemic piperidine (B6355638) derivatives, which are structural precursors to dihydropyridinones. For instance, the enzymatic acylation of racemic piperidine intermediates has been investigated for the synthesis of key precursors to pharmacologically active compounds. nih.gov In a typical setup, a racemic substrate is incubated with a lipase (B570770) and an acyl donor in an organic solvent. The lipase selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated by standard chromatographic techniques.

The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion. For example, lipase from Candida antarctica B (often immobilized as Novozym 435) is a versatile and widely used biocatalyst for these transformations due to its broad substrate scope and high enantioselectivity. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Piperidine and Related Heterocyclic Precursors

| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product ee (%) | Ref. |

| Toyobo LIP-300 | Racemic piperidine atropisomer | Trifluoroethyl isobutyrate | Toluene | RT | - | ~50 | >99 (for acylated enantiomer) | nih.gov |

| Lipase PS-D (Burkholderia cepacia) | Racemic 1-(2-furyl)ethanol | Vinyl acetate | 1,4-Dioxane | RT | 48 | ~49 | >99 (for (R)-acetate) | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Racemic 1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | RT | 2 | ~47 | High | nih.gov |

Note: The data in this table is illustrative of lipase-catalyzed resolutions of related precursors and not directly of this compound, for which specific data is not available in the searched literature.

Transaminase-Catalyzed Asymmetric Synthesis

Transaminases, also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones, often with excellent enantioselectivity. nih.govnih.gov

The application of transaminases to the synthesis of precursors for dihydropyridinone analogs involves the asymmetric amination of a suitable keto-acid or keto-ester. The resulting chiral amino acid or ester can then be cyclized to form the desired chiral lactam. A significant advantage of this approach is the potential for near-quantitative conversion to a single enantiomeric product, overcoming the 50% theoretical yield limit of kinetic resolutions.

The development of robust and highly selective transaminases has been a major focus of protein engineering. nih.gov For example, ω-transaminases have been engineered to accept a wide range of substrates, including bulky ketones, which are often poor substrates for wild-type enzymes. nih.gov The reaction equilibrium can be a challenge in transaminase-catalyzed reactions, but strategies such as using specific amino donors like L-alanine (where the pyruvate (B1213749) co-product can be removed) or employing a high excess of the amino donor can drive the reaction to completion. nih.gov

Table 2: Examples of Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Enzyme | Substrate | Amino Donor | Temp. (°C) | pH | Conversion (%) | Product ee (%) | Ref. |

| ω-Transaminase (Vibrio fluvialis JS17) | Acetophenone | L-Alanine | 30 | 7.0 | 92.1 | >99 | nih.gov |

| Engineered Transaminase (from Arthrobacter sp.) | Prositagliptin ketone | Isopropylamine | 45 | 8.2 | 92 | >99.95 | nih.gov |

| Aro8 (Saccharomyces cerevisiae) | Phenylglyoxylic acid | L-Alanine | 37 | 8.0 | High | 100 | nih.gov |

Note: This table illustrates the capabilities of transaminases for the synthesis of chiral amines, which are precursors to the target compound. Specific data for the direct synthesis of this compound precursors via transamination was not found in the searched literature.

The chemoenzymatic synthesis of this compound and its analogs represents a promising and sustainable alternative to traditional chemical methods. While specific enzymatic routes directly targeting this compound are not yet widely reported in the literature, the successful application of lipases and transaminases in the synthesis of structurally related chiral building blocks demonstrates the significant potential of these biocatalytic approaches. Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored substrate specificities and the development of efficient one-pot chemoenzymatic cascades to streamline the synthesis of these valuable heterocyclic compounds.

Chemical Reactivity and Transformations of 4 Amino 5,6 Dihydropyridin 2 1h One

Reactions Involving the Amino Functionality of the Dihydropyridinone Core

The primary amino group at the C4 position is a key site for nucleophilic reactions, allowing for a wide range of functionalization strategies.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Consequently, it readily participates in acylation and alkylation reactions.

Acylation involves the introduction of an acyl group (R-C=O) and typically proceeds through reaction with acylating agents such as acyl chlorides or anhydrides. These reactions convert the primary amine into a more complex amide derivative. Acyl-1,4-dihydropyridines have been recognized as versatile acylation reagents in various organic transformations nih.gov.

Alkylation introduces an alkyl group onto the amino functionality. This is commonly achieved using alkyl halides or other alkylating agents via nucleophilic substitution. Such N-alkylation reactions are fundamental in amine chemistry for synthesizing more substituted nitrogen-containing compounds nih.gov. The reaction conditions can often be controlled to favor mono- or di-alkylation.

Table 1: Representative Acylation and Alkylation Reactions at the Amino Group

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | 4-acetamido-5,6-dihydropyridin-2(1H)-one |

| Acylation | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | 4-acetamido-5,6-dihydropyridin-2(1H)-one |

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | 4-(methylamino)-5,6-dihydropyridin-2(1H)-one |

| Alkylation | Alkyl Halide | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 4-(benzylamino)-5,6-dihydropyridin-2(1H)-one |

As a primary heteroaromatic amine, the amino group of 4-amino-5,6-dihydropyridin-2(1H)-one can undergo diazotization. This reaction involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures researchgate.netasianpubs.org. The reaction transforms the amino group into a diazonium salt (-N₂⁺).

The resulting dihydropyridinone-4-diazonium salt is a highly valuable synthetic intermediate. Diazonium groups are excellent leaving groups (as N₂ gas), facilitating a variety of nucleophilic substitution reactions. The diazotization of aminopyridines to form diazonium ions, which can then be hydrolyzed to hydroxy compounds or used in coupling reactions, is a well-established transformation rsc.org. While often unstable, these intermediates can be converted into a range of functional groups, including hydroxyl, halides (Sandmeyer reaction), or cyano groups.

Table 2: Potential Transformations via Diazotization

| Reagent(s) | Resulting Functional Group | Reaction Name/Type |

|---|---|---|

| H₂O, H⁺, Δ | -OH (Hydroxyl) | Hydrolysis |

| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |

| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |

| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |

| HBF₄ or KI | -F (Fluoro) or -I (Iodo) | Schiemann Reaction / Iodination |

Reactivity of the Dihydropyridinone Ring System

The dihydropyridinone ring contains an α,β-unsaturated lactam structure, which is the site of several important transformations.

The double bond within the dihydropyridinone ring is electron-rich due to the electron-donating effect of the adjacent amino group, making it susceptible to attack by electrophiles. Reactions with electrophilic agents can lead to addition or substitution products. The reaction of analogous 1,6-diamino-2-oxo-1,2-dihydropyridine derivatives with electrophiles like ninhydrin and glyoxal has been shown to result in complex heterocyclization products sciforum.netmdpi.com.

Conversely, the conjugated system is also activated towards nucleophilic attack, particularly in a Michael-type (1,4-conjugate) addition. Strong nucleophiles can add to the C5 position of the ring. This reactivity is analogous to the observed nucleophilic addition of Grignard reagents to related dihydropyrimidine (B8664642) systems, which can lead to the formation of new carbon-carbon bonds acs.org. The reactivity of nucleophiles with α,β-unsaturated systems is a cornerstone of organic synthesis, with common nucleophiles including organometallics, enolates, and amines nih.gov.

Hydrogenation: The carbon-carbon double bond in the dihydropyridinone ring can be reduced to a single bond through catalytic hydrogenation. This transformation converts the 5,6-dihydropyridin-2(1H)-one core into a saturated piperidin-2-one structure. Typical conditions involve hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The catalytic hydrogenation of similar dihydropyridinone systems has been utilized in the synthesis of novel amino acid mimetics researchgate.net.

Dehydrogenation: The dihydropyridinone ring can also undergo dehydrogenation (oxidation) to yield the corresponding aromatic 4-amino-pyridin-2(1H)-one. This aromatization process can be accomplished using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), sulfur, or selenium. The 1,4-dihydropyridine (B1200194) motif, in general, is well-known for its role as a hydride source, reflecting its tendency to aromatize nih.govchemrxiv.org.

The modification of the ring size of dihydropyridinones represents a more complex class of transformations that can lead to novel heterocyclic frameworks.

Ring Expansion: These reactions increase the number of atoms in the heterocyclic ring. One potential pathway for ring expansion involves a Tiffeneau–Demjanov-type rearrangement masterorganicchemistry.com. This could be initiated by the diazotization of the exocyclic amino group (as described in 3.1.2), leading to a carbocation adjacent to the ring. Subsequent migration of an endocyclic C-C bond would result in the formation of a larger, seven-membered diazepinone ring. The expansion of smaller rings is an attractive strategy for constructing larger cyclic compounds whiterose.ac.uk. Specifically, nucleophile-mediated ring expansions of tetrahydropyrimidin-2-ones to tetrahydro-1,3-diazepin-2-ones have been studied, demonstrating the feasibility of such transformations in related systems researchgate.net.

Ring Contraction: These reactions decrease the ring size, typically yielding five-membered rings. A common method for ring contraction is the Favorskii rearrangement, which proceeds from an α-halo ketone derivative upon treatment with a base harvard.edu. If the this compound were converted to a 3-halo derivative, it could potentially undergo such a rearrangement to form a five-membered ring system. General mechanisms for ring contraction often involve cationic, anionic, or carbenoid intermediates wikipedia.org. Photochemical methods have also been employed for the ring contraction of certain heterocyclic systems nih.gov.

Tautomerism and Isomerization Pathways of this compound Structures

The chemical behavior and reactivity of this compound are intrinsically linked to its structural versatility, particularly through tautomerism and isomerization. Tautomers are constitutional isomers of organic compounds that readily interconvert. This section explores the potential tautomeric forms and isomerization pathways of this compound, which are crucial for understanding its chemical properties and biological activity.

The structure of this compound allows for two primary types of tautomerism: lactam-lactim tautomerism and amino-imino tautomerism. These equilibria involve the migration of a proton and the simultaneous shift of a double bond.

The lactam-lactim tautomerism is characteristic of cyclic amides (lactams). In the case of this compound, the lactam form is the specified name of the compound. It can potentially tautomerize to its corresponding lactim form, 4-amino-1,6-dihydro-2-hydroxypyridine. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. Generally, the lactam form is predominant for six-membered rings in most conditions.

Similarly, the amino group at the 4-position can undergo tautomerization to an imino form. This amino-imino tautomerism involves the migration of a proton from the amino group to a ring nitrogen or carbon atom. This results in the formation of an exocyclic double bond. For most simple aminoheteroaromatic compounds, the amino form is the more stable and predominant tautomer under normal conditions. researchgate.net

The potential tautomeric forms of this compound are summarized in the table below.

| Tautomer Name | Chemical Structure | Key Features |

| This compound (Lactam-Amino) | (Structure not available) | Contains a carbonyl group (C=O) and an amino group (NH2). Generally the most stable form. |

| 4-amino-1,6-dihydropyridin-2-ol (Lactim-Amino) | (Structure not available) | Contains a hydroxyl group (OH) and an amino group (NH2). |

| 4-imino-1,4,5,6-tetrahydropyridin-2(1H)-one (Lactam-Imino) | (Structure not available) | Contains a carbonyl group (C=O) and an imino group (=NH). |

| 2-hydroxy-4-imino-1,4,5,6-tetrahydropyridine (Lactim-Imino) | (Structure not available) | Contains a hydroxyl group (OH) and an imino group (=NH). |

Isomerization pathways for this compound, beyond tautomerism, could involve formal shifts of the endocyclic double bond to different positions within the ring, leading to various constitutional isomers. For instance, the double bond between C3 and C4 could potentially migrate to C4-C5 or C5-C6, although these forms are likely to be less stable due to the disruption of the conjugated system. The relative stability of these isomers would depend on factors such as conjugation and steric hindrance.

While detailed experimental or computational studies specifically on the tautomerism and isomerization of this compound are not extensively reported in the literature, the principles of tautomerism in related heterocyclic systems, such as pyrimidinones, provide valuable insights. For instance, studies on 2-aminopyrimidin-4-(3H)-one have shown the presence of different tautomers. researchgate.net Derivatives of 4-hydroxypyrimidine can undergo keto-enol tautomerization, with the keto form often being more prevalent in the solid state. researchgate.netnih.gov These findings in analogous systems suggest that while multiple tautomers of this compound are possible, the lactam-amino form is likely the most predominant and stable species under most conditions.

Derivatization Strategies and Analogue Synthesis Based on the 4 Amino 5,6 Dihydropyridin 2 1h One Scaffold

Systematic Modification of the Amino Group for Functionalization

The primary amino group at the 4-position of the dihydropyridinone ring is a key site for introducing structural diversity and modulating the physicochemical and pharmacological properties of the resulting analogues. Derivatization of this group is a common strategy to explore structure-activity relationships (SAR).

One common approach involves the acylation of the amino group to form a variety of amides. This can be achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. The nature of the acyl group can be varied extensively, from simple aliphatic chains to complex aromatic and heterocyclic moieties, allowing for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Another strategy is the alkylation of the amino group to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones is a versatile method for introducing a wide range of substituents. These modifications can influence the basicity of the nitrogen atom and introduce new interaction points with biological targets.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization followed by substitution reactions can introduce functionalities like hydroxyl, halogen, or cyano groups, although such reactions may require careful optimization to avoid unwanted side reactions on the dihydropyridinone ring. The synthesis of sulfonamides by reacting the amino group with sulfonyl chlorides represents another avenue for derivatization, often leading to compounds with distinct biological activities.

The polar nature of amino acids necessitates derivatization to replace active hydrogens on NH2 groups with nonpolar moieties, making them more volatile and less reactive for certain analytical techniques. sigmaaldrich.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique for this purpose, although it is sensitive to moisture. sigmaaldrich.com Another method involves derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which enhances resolution in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Table 1: Examples of Amino Group Derivatization Reactions

| Reagent Type | Functional Group Introduced |

| Acyl Halide/Anhydride | Amide |

| Aldehyde/Ketone (Reductive Amination) | Secondary/Tertiary Amine |

| Sulfonyl Chloride | Sulfonamide |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Silyl Ether/Amine |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Fmoc-protected Amine |

Functionalization at Carbonyl and Alkene Sites of the Dihydropyridinone Ring

The dihydropyridinone ring itself offers reactive sites for further functionalization, namely the carbonyl group and the double bond. These modifications can significantly alter the shape and electronic properties of the scaffold.

The carbonyl group can undergo a variety of classic chemical transformations. Reduction of the carbonyl group using reducing agents like sodium borohydride (B1222165) can yield the corresponding alcohol, introducing a new chiral center and hydrogen bonding capabilities. Grignard reagents or other organometallic nucleophiles can add to the carbonyl carbon, leading to the formation of tertiary alcohols and the introduction of new carbon-based substituents. The carbonyl group can also be converted to a thiocarbonyl group using reagents like Lawesson's reagent, which can impact the compound's reactivity and interaction with biological targets.

The double bond within the dihydropyridinone ring is susceptible to various addition reactions. Catalytic hydrogenation can saturate the ring, leading to the corresponding piperidinone derivative. Halogenation reactions, such as bromination, can introduce halogen atoms across the double bond, which can serve as handles for further cross-coupling reactions. Epoxidation of the double bond using peroxy acids yields an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce diverse functionalities. Cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, can be employed to construct more complex, fused ring systems.

Research has shown that treating 4-aminotetrahydropyridinylidene salts with aldehydes in an alkaline medium can lead to the synthesis of 5-substituted derivatives. nih.govpreprints.org Depending on the aldehyde used, this reaction can yield β-aminoketones, δ-diketones, or β-hydroxyketones. nih.govpreprints.org

Table 2: Functionalization Reactions of the Dihydropyridinone Ring

| Ring Position | Reagent/Reaction Type | Resulting Functional Group/Modification |

| Carbonyl | Sodium Borohydride | Secondary Alcohol |

| Carbonyl | Grignard Reagent | Tertiary Alcohol |

| Alkene | Catalytic Hydrogenation | Saturated Ring (Piperidinone) |

| Alkene | Bromine | Dibromo-adduct |

| Alkene | Peroxy Acid | Epoxide |

| C5-Position | Aldehydes (alkaline) | β-aminoketone, δ-diketone, or β-hydroxyketone |

N-Substitution and Ring-Nitrogen Functionalization

The nitrogen atom within the dihydropyridinone ring provides another key handle for derivatization. N-substitution can be readily achieved through alkylation or arylation reactions using appropriate electrophiles such as alkyl halides or aryl boronic acids under suitable reaction conditions. The introduction of substituents at this position can have a profound impact on the compound's conformation, solubility, and ability to interact with biological macromolecules.

For instance, N-alkylation with various alkyl groups can modulate the lipophilicity and steric profile of the molecule. N-arylation, often accomplished through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, can introduce aromatic or heteroaromatic rings, providing opportunities for pi-stacking interactions with target proteins. The synthesis of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is an example of such a modification. bldpharm.com

Furthermore, the ring nitrogen can be incorporated into more complex functional groups. For example, it can be part of a urea (B33335) or carbamate (B1207046) linkage by reaction with isocyanates or chloroformates, respectively. These modifications introduce additional hydrogen bond donors and acceptors, which can be crucial for biological activity. Recent strategies have also explored the use of zwitterionic surface modifications to enhance the properties of nanoparticles in biological environments. nih.gov

The insertion of a benzyl (B1604629) group at the ring position 3 via alkylation under basic conditions has been shown to yield 1,3-disubstituted compounds with increased antiplasmodial activity. preprints.org

Table 3: Examples of N-Substitution and Functionalization

| Reagent/Reaction Type | Substituent/Functional Group Introduced |

| Alkyl Halide | N-Alkyl |

| Aryl Boronic Acid (Buchwald-Hartwig) | N-Aryl |

| Isocyanate | N-Urea |

| Chloroformate | N-Carbamate |

| Alkylation (basic conditions) | 1,3-disubstitution |

Design and Synthesis of Conformationally Constrained Dihydropyridinone Analogues

To better understand the bioactive conformation and to improve selectivity and potency, the synthesis of conformationally constrained analogues of 4-amino-5,6-dihydropyridin-2(1H)-one is a valuable strategy. By restricting the rotational freedom of the molecule, it is possible to lock it into a specific three-dimensional arrangement that is optimal for binding to a biological target.

One common approach to introduce conformational constraints is through the formation of bicyclic or polycyclic systems. This can be achieved by intramolecular reactions, such as intramolecular cyclizations or cycloadditions, that link different parts of the dihydropyridinone scaffold. For example, an appropriately positioned functional group on an N-substituent could react with the C5-position of the ring to form a new ring.

Another strategy involves the introduction of rigidifying elements into the substituents. Incorporating alkynes, aromatic rings, or small, rigid ring systems (e.g., cyclopropane) into the side chains attached to the amino group or the ring nitrogen can limit their conformational flexibility.

The synthesis of these constrained analogues often requires multi-step synthetic sequences and careful planning of the synthetic route. However, the insights gained from their biological evaluation can be invaluable for the design of next-generation compounds with improved pharmacological profiles. One-pot tandem reactions are an attractive approach for the synthesis of dihydropyridinones, though they may require pre-functionalized molecules and specific catalysts or reaction conditions. mdpi.com

Table 4: Strategies for Conformational Constraint

| Strategy | Method |

| Bicyclization | Intramolecular Cyclization |

| Polycyclization | Intramolecular Cycloaddition |

| Rigidification of Substituents | Incorporation of Alkynes |

| Rigidification of Substituents | Incorporation of Aromatic Rings |

| Rigidification of Substituents | Incorporation of Small, Rigid Rings |

Computational and Theoretical Investigations of 4 Amino 5,6 Dihydropyridin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic properties and thermodynamic stability of molecules like 4-amino-5,6-dihydropyridin-2(1H)-one. Methods such as Density Functional Theory (DFT) are frequently employed to perform geometry optimization and calculate various molecular parameters. nih.gov For instance, the B3LYP exchange-correlation functional is a common choice for such calculations. nih.gov

These studies provide crucial data on the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher polarizability and greater reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Data for a Dihydropyridine (B1217469) Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

This table presents hypothetical data for illustrative purposes, based on typical values for dihydropyridine systems.

Conformational Analysis and Energy Landscapes of Dihydropyridinone Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis of this compound and related dihydropyridinone systems involves identifying all possible low-energy conformations and mapping the potential energy surface. This process is crucial as different conformers can exhibit varied affinities for biological targets.

Computational methods are employed to systematically explore the conformational space. nih.gov This can involve rotating flexible bonds and calculating the energy of each resulting conformer. youtube.com The results of these calculations are used to construct an energy landscape, which maps the potential energy as a function of the conformational coordinates. The minima on this landscape correspond to stable or metastable conformations. For complex molecules, techniques like molecular dynamics simulations can be used to explore the conformational space more extensively. nih.gov

Table 2: Example of Conformational Energy Analysis for a Dihydropyridinone Derivative

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 15 | 0.00 | 75 |

| B | -45 | 1.20 | 20 |

| C | 180 | 3.50 | 5 |

This table is a representative example illustrating how conformational analysis data might be presented.

Molecular Docking and Dynamics Simulations with Biological Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com For this compound, docking studies can be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov This information is invaluable for understanding its potential mechanism of action and for designing more potent derivatives.

The process involves placing the ligand (this compound) into the binding site of the target protein and evaluating the binding energy for different poses. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide insights into the stability of the binding pose and the flexibility of the protein and ligand. nih.gov

Table 3: Illustrative Molecular Docking Results for a Dihydropyridinone Ligand

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | ASP123, LYS45, PHE89 |

| Protease B | -7.2 | GLU78, TRP12, ALA99 |

| Receptor C | -9.1 | TYR210, SER150, LEU152 |

This table provides a hypothetical example of the kind of data generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org For a class of compounds including this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. researchgate.net These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netfrontiersin.org

A robust QSAR model can be used to understand which molecular properties are most important for activity and to guide the design of new compounds with improved potency. frontiersin.orgnih.gov For example, a QSAR study on dihydropyrimidinone derivatives identified topological and autocorrelated descriptors as important for their anticancer activity. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Dihydropyridinone Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| Number of H-bond donors | Topological | Positive |

This table is a representative example of descriptors that could be used in a QSAR study.

Reaction Mechanism Predictions for Synthetic Pathways Involving Dihydropyridinones

Computational chemistry can also be a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound and related dihydropyridinones, theoretical calculations can be used to elucidate the reaction pathways, identify transition states, and calculate activation energies.

A common method for synthesizing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction. jmchemsci.comresearchgate.net Computational studies can help to clarify the mechanism of this reaction, which has been a subject of debate. researchgate.net By modeling the different proposed mechanistic steps, it is possible to determine the most likely pathway.

This understanding of the reaction mechanism can be used to optimize reaction conditions, such as the choice of catalyst and solvent, to improve the yield and selectivity of the synthesis. jmchemsci.comnih.gov For example, computational studies could be used to design a catalyst that lowers the activation energy of the rate-determining step.

Table 5: Illustrative Calculated Activation Energies for a Proposed Reaction Step in Dihydropyridinone Synthesis

| Proposed Elementary Step | Catalyst | Activation Energy (kcal/mol) |

| Imine formation | Acid | 15 |

| Cyclization | None | 25 |

| Dehydration | Base | 12 |

This table provides a hypothetical example of how computational chemistry can be used to study reaction mechanisms.

Molecular and Biochemical Mechanisms of Action Associated with Dihydropyridinone Compounds

In Vitro Enzyme Inhibition Studies

Dihydropyridinone derivatives have been investigated for their potential to inhibit various enzyme families, playing a role in the modulation of cellular signaling pathways.

Kinases are crucial regulators of cell cycle, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Certain 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives have been identified as promising inhibitors of receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). nih.gov The structural features of these compounds, including a hydrophobic tail, a central nitrogenous heterocycle, and a hydrophobic head, along with a nitrile group, have been suggested to contribute to their dual activity as kinase inhibitors and P-glycoprotein modulators. nih.gov

For instance, two series of symmetric and asymmetric 1,4-DHP derivatives were synthesized and evaluated for their anticancer properties. These compounds were designed to match the pharmacophoric properties of known kinase inhibitors. nih.gov While specific studies on "4-amino-5,6-dihydropyridin-2(1H)-one" are limited, the broader class of dihydropyridinones represents a promising scaffold for the development of novel kinase inhibitors.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a multitude of cellular processes. The inhibition of specific PDEs is a validated therapeutic strategy for various conditions. While direct studies on "this compound" as a PDE inhibitor are not prominent in the literature, related heterocyclic compounds have shown significant activity. For example, dipyridamole (B1670753) and its derivatives are known to inhibit several phosphodiesterases, including PDE5 through PDE11. nih.gov

Furthermore, the inhibition of bacterial PDEs is being explored as an anti-virulence strategy. Some research has focused on developing selective inhibitors for PDEs that regulate localized concentrations of c-di-GMP, a key bacterial second messenger, without affecting global levels, thus avoiding undesirable phenotypes like biofilm formation. rsc.org Although the initial search for inhibitors was conducted using a benzoisothiazolinone derivative against E. coli YahA, the identified compound paradoxically inhibited RocR, a PDE from P. aeruginosa, highlighting the potential for discovering selective inhibitors within different chemical classes. rsc.org

A study on benzoxaboroles, another class of compounds, identified a subset that induced hypermotility and degeneration in Schistosoma mansoni by inhibiting the parasite's PDE4 (SmPDE4A). plos.org This demonstrates that targeting PDEs can be an effective strategy against pathogens. The relationship between the inhibition of SmPDE4A and the observed phenotype was confirmed through biological and genetic strategies. plos.org

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established approach for managing type 2 diabetes. nih.gov α-Glucosidase inhibitors work by delaying the absorption of glucose from the small intestine. nih.gov While there is a lack of specific studies on "this compound" as an α-glucosidase inhibitor, derivatives of the structurally related hydantoin (B18101) moiety have been investigated for this activity. nih.gov

In a study of N-substituted hydantoin derivatives, the α-glucosidase inhibitory activity was found to be dependent on the concentration and the nature of the amino ester substituent. For example, within a series of 4-methyl phenyl hydantoin amino esters, most compounds showed some level of α-glucosidase inhibition at concentrations of 50 and 100 μM, with activity generally increasing at 200 μM. nih.gov

Additionally, dihydropyrimidone derivatives, which share a similar core structure, have been identified as inhibitors of thymidine (B127349) phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. mdpi.comnih.gov Several of these derivatives displayed non-competitive inhibition of TP. mdpi.comnih.gov

| Compound Class | Target Enzyme | Inhibition Data | Reference |

| Dihydropyrimidone Derivatives | Thymidine Phosphorylase (TP) | IC50 values in the range of 303.5 ± 0.40 to 322.6 ± 1.60 µM | mdpi.comnih.gov |

| 4-methyl phenyl hydantoin amino esters | α-glucosidase | Activity ranging from 4.13% to 25% at 50 and 100 μM | nih.gov |

Receptor Binding and Modulation Studies (e.g., A3 Adenosine (B11128) Receptor Antagonism)

Dihydropyridinone and its parent scaffold, dihydropyridine (B1217469), are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a diverse range of receptors. nih.gov

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. nih.gov Dihydropyridine derivatives have shown notable interactions with GPCRs, particularly adenosine receptors.

Specifically, 1,4-dihydropyridine derivatives have been developed as potent and selective antagonists of the A3 adenosine receptor, a GPCR implicated in various pathological conditions. nih.govnih.govrsc.org Structure-activity relationship studies have revealed key features for high affinity and selectivity. For instance, 4-phenylethynyl-6-phenyl-1,4-dihydropyridine derivatives exhibit Ki values in the submicromolar range in radioligand binding assays. nih.gov The substitution at the 3- and 5-positions of the dihydropyridine ring with ester groups, such as benzyl (B1604629) esters, is well-tolerated and can influence affinity. nih.govnih.gov

A 5-benzyl, 3-ethyl ester 4-phenylethynyl derivative displayed a Ki value of 31.4 nM at human A3 receptors with over 1300-fold selectivity against A1 receptors. nih.gov In contrast, oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) derivative significantly reduces affinity for the A3 receptor. nih.gov

| Derivative | Receptor | Ki Value (nM) | Selectivity | Reference |

| 4-Phenylethynyl-6-phenyl-1,4-dihydropyridine derivative with 4-fluorosulfonyl substituted 5-benzyl ester | Human A3 Adenosine Receptor | 2.42 | - | nih.gov |

| 5-benzyl ester 4-trans-beta-styryl derivative | Human A3 Adenosine Receptor | 58.3 | >1700-fold vs A1/A2A | nih.gov |

| 5-benzyl, 3-ethyl ester 4-phenylethynyl derivative | Human A3 Adenosine Receptor | 31.4 | 1300-fold vs A1 | nih.gov |

The most well-characterized activity of 1,4-dihydropyridines is the modulation of L-type voltage-gated Ca2+ (Cav) channels. nih.gov These compounds can act as either antagonists (channel blockers) or agonists (channel activators), often with chirality-specific effects. nih.gov The binding site for dihydropyridines on the Cav1.1 channel has been elucidated through cryo-electron microscopy, revealing the molecular basis for their high efficacy. nih.gov While the primary focus of many studies has been on their cardiovascular effects, the modulation of ion channels by dihydropyridine-like compounds also has implications for neuronal excitability and synaptic function. nih.gov

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction)

Detailed experimental data on the modulation of cellular pathways by this compound is not currently available in published research.

Apoptosis Induction Mechanisms In Vitro

Specific studies detailing the in vitro apoptosis induction mechanisms of this compound, including the activation of caspases or changes in mitochondrial membrane potential, have not been identified. While related dihydropyridinone hybrids have been shown to induce apoptosis in cancer cells, this data cannot be directly extrapolated to the specific compound . nih.gov

Cell Cycle Arrest Mechanisms in Cell Lines

There is no specific information available from scientific studies regarding the mechanisms of cell cycle arrest induced by this compound in various cell lines. While some dihydropyridinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, similar data for this compound is absent. google.com

Target Identification and Validation Methodologies for Dihydropyridinone Compounds

The identification and validation of specific molecular targets are crucial steps in understanding the mechanism of action of any bioactive compound. For the broader class of dihydropyridinone compounds, several methodologies could be employed.

Target Identification often begins with broad, unbiased screening approaches. Phenotypic screening, where the effect of a compound on a whole cell or organism is observed, can reveal its biological function. Subsequent "target deconvolution" aims to identify the specific molecule(s) with which the compound interacts to produce this effect.

Biochemical methods are also central to target identification. Affinity chromatography, where a derivative of the compound of interest is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a common technique. The captured proteins are then identified using methods like mass spectrometry.

Target Validation involves confirming that the identified target is indeed responsible for the observed biological effects of the compound. Genetic approaches, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can be used to reduce the expression of the putative target protein. If the cells subsequently show a diminished response to the compound, it provides strong evidence that the protein is a valid target.

Pharmacological validation, using other known modulators of the target, can also help to confirm its role. If different compounds that are known to act on the same target produce similar biological effects to the dihydropyridinone compound under investigation, it strengthens the target validation.

Without specific research on this compound, the application of these methodologies to this particular compound remains a prospective endeavor.

Structure Activity Relationship Sar Studies for Molecular Interactions of Dihydropyridinone Derivatives

Impact of N-Substitution on Target Binding Affinity

The substituent at the N1 position of the dihydropyridinone ring plays a pivotal role in modulating the target binding affinity of these derivatives. Modifications at this position can influence the molecule's electronic properties, lipophilicity, and steric interactions within the binding pocket of a biological target. While specific data for 4-amino-5,6-dihydropyridin-2(1H)-one derivatives is limited in publicly available literature, general principles from related heterocyclic compounds can provide valuable insights.

Research on other N-heterocyclic compounds has demonstrated that the nature of the N-substituent can drastically alter biological activity. For instance, in a series of N-acyl thiourea (B124793) derivatives, the introduction of different heterocyclic rings at the nitrogen atom was shown to influence their antimicrobial and antioxidant activities mdpi.com. Similarly, studies on N-substituted acridone (B373769) derivatives have shown that the properties of the molecule are highly dependent on the nature of the substituent, with different groups affecting the intramolecular charge transfer (ICT) processes researchgate.net.

In the context of dihydropyridinone derivatives, N-substituents can be broadly categorized into alkyl, aryl, and acyl groups, each imparting distinct properties to the molecule.

N-Alkyl Substitution: The introduction of alkyl groups at the N1 position primarily affects the steric bulk and lipophilicity of the molecule. Smaller alkyl chains may be well-tolerated within a binding pocket, while larger, bulkier groups could lead to steric clashes, thereby reducing binding affinity. The optimal alkyl chain length would depend on the specific topology of the target's binding site.

N-Aryl Substitution: The presence of an aryl group at the N1 position can introduce a range of interactions, including π-π stacking and hydrophobic interactions with the target protein. The electronic nature of the substituents on the aryl ring can further fine-tune the binding affinity. Electron-donating groups, such as methoxy, have been observed in other heterocyclic systems to enhance radical scavenging activity, suggesting a potential for modulating electronic properties through N-aryl substitution ias.ac.in.

N-Acyl Substitution: Acyl groups at the N1 position can act as hydrogen bond acceptors and can also influence the conformational preferences of the dihydropyridinone ring. The electronic properties of the acyl group can impact the electron density of the entire heterocyclic system, which can be crucial for interactions with the biological target. Studies on N-acylsulfonamides have highlighted the importance of the N-acyl group in their biological activity and have explored methods for its removal to release the active sulfonamide motif researchgate.net.

To illustrate the potential impact of N-substitution on binding affinity, the following data table presents hypothetical binding data for a series of N-substituted this compound derivatives against a generic kinase target.

| Compound | N1-Substituent | Binding Affinity (Ki, nM) |

| 1a | -H | 1500 |

| 1b | -CH₃ | 800 |

| 1c | -CH₂CH₃ | 650 |

| 1d | -CH(CH₃)₂ | 1200 |

| 1e | -Phenyl | 400 |

| 1f | -4-Methoxyphenyl | 250 |

| 1g | -4-Chlorophenyl | 550 |

| 1h | -C(O)CH₃ | 950 |

This table is for illustrative purposes and the data is not derived from experimental results.

Influence of Substituents at the Dihydropyridinone Ring System on Activity

Modifications to the dihydropyridinone ring system itself are a critical aspect of SAR studies. The introduction of various substituents at different positions of the ring can have a profound impact on the compound's biological activity by altering its size, shape, and electronic distribution. For the this compound scaffold, key positions for substitution include the C4, C5, and C6 positions.

Drawing parallels from the extensively studied 1,4-dihydropyridine (B1200194) (DHP) class of compounds, several key principles can be applied. In DHPs, the nature of the substituents at the 3, 4, and 5-positions is crucial for their activity as calcium channel modulators nih.govresearchgate.net.

Substitution at the C4 Position: In many biologically active dihydropyridine (B1217469) derivatives, the C4 position bears an aryl group. The nature and substitution pattern of this aryl ring are often critical for activity. For instance, in a study of 1,4-DHP derivatives, the presence of an aryl group at the 4-position was found to be a basic requirement for optimal activity nih.gov. The electronic properties of substituents on this phenyl group can also significantly affect receptor-binding activity nih.gov. For this compound derivatives, an amino group is already present at the C4 position, and modifications to this group or the introduction of other small substituents could modulate activity.

Substitution at the C5 and C6 Positions: In 1,4-DHPs, the ester groups at the 3- and 5-positions are often the most effective for activity nih.gov. For the this compound core, the corresponding C5 and C6 positions are part of the saturated portion of the ring. The introduction of alkyl or other functional groups at these positions would primarily influence the steric profile of the molecule and could be used to probe the hydrophobic pockets of the target binding site. The size and nature of these substituents would need to be carefully optimized to achieve favorable interactions.

The following table illustrates a hypothetical SAR for substitutions at the C5 and C6 positions of a this compound derivative.

| Compound | C5-Substituent | C6-Substituent | Inhibitory Activity (IC₅₀, µM) |

| 2a | -H | -H | 15.0 |

| 2b | -CH₃ | -H | 8.5 |

| 2c | -H | -CH₃ | 9.2 |

| 2d | -CH₃ | -CH₃ | 4.1 |

| 2e | -Phenyl | -H | 25.0 |

This table is for illustrative purposes and the data is not derived from experimental results.

Stereochemical Effects on Molecular Recognition and Activity

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral environments. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For dihydropyridinone derivatives that possess one or more chiral centers, the spatial arrangement of substituents can have a profound impact on their molecular recognition and subsequent biological activity.

The importance of stereochemistry has been well-documented for various classes of compounds. For instance, in a study of chiral derivatives of xanthones, enantiomers displayed noticeable differences in their activity as bacterial efflux pump inhibitors nih.gov. Similarly, the synthesis of chiral epoxides has been a significant area of research due to the stereospecificity of their biological actions researchgate.net.

In the context of dihydropyridinone derivatives, a chiral center can be introduced at various positions, such as the C4, C5, or C6 positions of the ring, or on a substituent attached to the ring. The differential activity between enantiomers often arises from one enantiomer having a more favorable three-dimensional fit within the binding site of the target protein, allowing for optimal interactions with key amino acid residues.

For example, a study on 1,4-dihydropyridine derivatives showed a preference for the R-enantiomer over the S-enantiomer at adenosine (B11128) receptors, which was in contrast to the selectivity observed at L-type Ca2+ channels. This highlights that the stereochemical preference can be target-dependent.

A hypothetical example of the effect of stereochemistry on the activity of a chiral dihydropyridinone derivative is presented in the table below.

| Compound | Stereochemistry | Receptor Binding (Ki, nM) |

| 3a | (R)-enantiomer | 50 |

| 3b | (S)-enantiomer | 800 |

| 3c | Racemic mixture | 425 |

This table is for illustrative purposes and the data is not derived from experimental results.

The synthesis and biological evaluation of enantiomerically pure dihydropyridinone derivatives are therefore essential for understanding their SAR and for developing more potent and selective therapeutic agents.

Pharmacophore Model Development for Dihydropyridinone Ligands

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The development of a pharmacophore model is a key step in rational drug design, as it can be used for virtual screening of compound libraries to identify new potential ligands, as well as for guiding the optimization of existing lead compounds.

Pharmacophore models can be developed using two main approaches: ligand-based and structure-based methods.

Ligand-Based Pharmacophore Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It involves the superposition of a set of active molecules to identify the common chemical features that are essential for their biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. A successful ligand-based pharmacophore model should be able to distinguish between active and inactive compounds nih.gov.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the interactions between the protein and a known ligand in the binding site. This approach allows for the identification of key interaction points and the definition of excluded volumes, which represent regions of space that a ligand cannot occupy due to steric clashes with the protein. This can lead to more accurate and predictive pharmacophore models nih.gov.

For dihydropyridinone ligands, a pharmacophore model would typically consist of a combination of features derived from the dihydropyridinone core and its substituents. For example, a hypothetical pharmacophore model for a dihydropyridinone-based kinase inhibitor might include:

A hydrogen bond donor feature corresponding to the amino group at the C4 position.

A hydrogen bond acceptor feature from the carbonyl group at the C2 position.

A hydrophobic feature representing a substituent at the C5 or C6 position.

An aromatic feature from an N-aryl substituent.

The development of a robust pharmacophore model for dihydropyridinone derivatives requires a combination of computational modeling and experimental validation. Once developed, such a model can be a powerful tool for the discovery and optimization of new dihydropyridinone-based therapeutic agents.

4 Amino 5,6 Dihydropyridin 2 1h One As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 4-amino-5,6-dihydropyridin-2(1H)-one make it an ideal precursor for the synthesis of various complex heterocyclic systems. Its derivatives are particularly useful in cyclocondensation and multicomponent reactions to form fused ring systems.

One of the most significant applications of dihydropyridinone derivatives is in the synthesis of pyrido[2,3-d]pyrimidines. nih.govwikipedia.org These are bicyclic heterocyclic structures formed by the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. nih.gov The synthesis can proceed through the reaction of 4-aminopyridone precursors with guanidine (B92328) systems, leading to the formation of 4-amino-pyrido[2,3-d]pyrimidines. nih.gov Multicomponent reactions (MCRs) are an efficient method for synthesizing such complex molecules in a single step, often under environmentally friendly conditions. nih.gov For instance, a three-component reaction involving α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils can yield pyrimidine-fused tetrahydropyridines. bldpharm.com These reactions are noted for their operational simplicity and the ability to generate medicinally important heterocyclic rings. bldpharm.com

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved by starting from either a preformed pyrimidine ring or a pyridine ring. nih.gov When starting with a pyrimidine, a common precursor is a 4-amino-5-bromopyrimidine (B111901) or an N-substituted pyrimidine-4-amine bearing a functional group at the C5 position. nih.gov The reactivity of the dihydropyridinone core allows for the construction of these fused systems, which are of great interest in medicinal chemistry.

Furthermore, the versatility of the dihydropyridinone scaffold is demonstrated in its use to create other fused systems. For example, the synthesis of 4-thiazolidinone (B1220212) fused pyrimidine derivatives has been reported as an efficient route to novel heterocyclic compounds. google.com The ability to use precursors like 4-amino nicotino nitrile, which can be derived from multicomponent reactions, to create fused 4-amino pyrimidines highlights the modularity of these synthetic approaches. nih.govnih.gov

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Dihydropyridinone Precursors

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference(s) |

|---|---|---|---|

| 4-Aminopyridone derivative | Cyclocondensation with guanidine | Pyrido[2,3-d]pyrimidine (B1209978) | nih.gov |

| α,β-Unsaturated aldehyde, 1,3-dicarbonyl, 6-aminouracil | Three-component reaction | Pyrimidine-fused tetrahydropyridine | bldpharm.com |

| 4-Amino nicotino nitrile | Cycloaddition with formamide/urea (B33335) | Fused 4-amino pyrimidine | nih.gov |

| Dihydropyridinone derivative | Fusion with thiazolidinone | 4-Thiazolidinone fused pyrimidine | google.com |

Intermediate in the Formation of Biologically Active Scaffolds

The this compound core is a key intermediate in the development of various biologically active scaffolds, with derivatives showing promising anticancer and antibacterial properties.

In the realm of anticancer research, dihydropyridine (B1217469) derivatives have been synthesized and evaluated for their tumor cell growth inhibitory effects. sigmaaldrich.com Specifically, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their imino isosteres have shown significant activity against human colon (HT-29) and breast (MDA-MB-231) tumor cell lines. sigmaaldrich.com For example, the compound 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile exhibited an IC50 value of 0.70 μM against HT-29 cells. sigmaaldrich.com The fused pyrido[2,3-d]pyrimidine scaffold, derived from dihydropyridinones, is also of great interest as it is found in a number of kinase inhibitors. Some derivatives have shown potent inhibition of kinases like PIM-1, which is a target in cancer therapy.

The dihydropyrimidine (B8664642) scaffold is also a component of molecules targeting dihydrofolate reductase (DHFR), an established antibacterial target. wikipedia.org Pyrido[2,3-d]pyrimidine-2,4-diamines have been specifically described as DHFR inhibitors. wikipedia.org The development of novel antibacterial agents is crucial due to rising antimicrobial resistance, and heterocyclic compounds like dihydropyrimidines offer a promising avenue. Derivatives of 4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-one have been synthesized and shown to be active against Gram-negative bacteria like E. coli and, at higher concentrations, against Gram-positive bacteria such as S. aureus. The transformation of enaminones into corresponding 2-amino-5-arylazo-6-aryl substituted nicotinates has resulted in compounds with inhibitory effects on the growth of Bacillus subtilis.

Table 2: Biologically Active Scaffolds Derived from Dihydropyridinones

| Scaffold | Biological Activity | Molecular Target (if known) | Reference(s) |

|---|---|---|---|

| 4,6-Diaryl-1,2-dihydropyridine-3-carbonitrile | Anticancer | Survivin, PIM1 Kinase | sigmaaldrich.com |

| Pyrido[2,3-d]pyrimidine | Anticancer | PIM-1 Kinase | |

| Pyrido[2,3-d]pyrimidine-2,4-diamine | Antibacterial | Dihydrofolate reductase (DHFR) | wikipedia.org |

| Tetrahydropyrimidin-2(1H)-one derivative | Antibacterial | Not specified | |

| 2-Amino-5-arylazo-6-aryl substituted nicotinate | Antibacterial | Not specified |

Role in Natural Product Synthesis and Analogues

The 5,6-dihydropyridin-2(1H)-one moiety is a crucial pharmacophore found in several natural products, most notably piperlongumine (B1678438). Piperlongumine, isolated from the long pepper plant (Piper longum), is a potent anticancer agent, and its activity is significantly attributed to the presence of the 5,6-dihydropyridin-2(1H)-one scaffold.

Research into the structure-activity relationship of piperlongumine has confirmed that the 5,6-dihydropyridin-2(1H)-one unit is a potent pharmacophore that enhances the antiproliferative activities of the natural product. This has led to the synthesis of a series of piperlongumine analogues to explore which parts of the molecule are most critical for its anticancer effects. These studies have shown that the dihydropyridinone moiety can react with cysteamine (B1669678) and lead to the generation of reactive oxygen species (ROS), which in turn induces cell cycle arrest and apoptosis in cancer cells. The synthesis of these analogues often involves modifying the cinnamoyl unit attached to the nitrogen of the dihydropyridinone ring, while keeping the core scaffold intact. The synthetic routes to these analogues typically start from a precursor like 2-piperidone, which is then functionalized to create the desired dihydropyridinone intermediate before coupling with a substituted cinnamoyl chloride. This highlights the importance of the dihydropyridinone as a foundational structure for developing new anticancer agents inspired by natural products.

Applications in Materials Science Precursor Development

While direct applications of this compound in materials science are not extensively documented, the broader class of dihydropyridine and dihydropyrimidinone derivatives shows potential as precursors for functional materials. The inherent chemical functionalities of these heterocycles, such as their ability to participate in hydrogen bonding and π-stacking, make them interesting candidates for the development of novel polymers and organic electronic materials.

Dihydropyridine derivatives have been investigated for their photoluminescence properties, suggesting potential applications in photoinduced intramolecular electron-transfer systems. Certain 1,4-dihydropyridine (B1200194) derivatives exhibit interesting UV-vis absorption and emission spectra, making them suitable for use in photosensitive polymers or biosensors. The development of functional monomers is a key area in polymer chemistry, and heterocyclic compounds are often used as building blocks. For instance, the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones, has been employed in polymer chemistry to create functional polymers for biomedical applications. sigmaaldrich.com These polymers have shown potential as antioxidants and for bio-imaging. sigmaaldrich.com

In the field of organic electronics, there is a continuous search for new organic semiconductor materials for devices like organic thin-film transistors (OTFTs). nih.gov While not directly reporting on this compound, the synthesis of novel heterocyclic compounds is a common strategy to develop new p-type or n-type semiconductor materials. The ability to tune the electronic properties of these molecules through chemical synthesis makes them attractive for such applications. The structural features of dihydropyridinones could potentially be exploited to design new functional monomers for polymerization or as core units in novel organic semiconductors.

Advanced Analytical Methodologies for the Characterization of 4 Amino 5,6 Dihydropyridin 2 1h One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The definitive identification and structural confirmation of "4-amino-5,6-dihydropyridin-2(1H)-one" and its analogues are accomplished through the synergistic use of two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS).

Two-Dimensional (2D) NMR Spectroscopy provides detailed information on the connectivity and spatial relationships of atoms within the molecule, resolving the complexities often encountered in 1D spectra. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing the connectivity of adjacent protons in the dihydropyridinone ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon atoms with attached protons. researchgate.netdoaj.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings (over two to three bonds) between ¹H and ¹³C atoms, which is critical for identifying quaternary carbons and piecing together the molecular skeleton. For instance, in derivatives of 2,3-dihydropyridin-4(1H)-ones, HMBC spectra show cross-peaks from a newly formed methine proton to carbons C-4 and C-5, confirming connectivity. researchgate.netresearchgate.net

NOE (Nuclear Overhauser Effect) Spectroscopy : NOESY experiments detect through-space interactions between protons, providing insights into the three-dimensional structure and stereochemistry of the molecule. researchgate.netresearchgate.net

In the structural elucidation of related dihydropyridinone derivatives, NMR spectroscopy has been pivotal. For example, the formation of a ketone at the C-4 position is confirmed by a characteristic downfield shift of the C-4 signal in the ¹³C NMR spectrum to approximately 189 ppm from around 162 ppm. researchgate.netresearchgate.netmmu.ac.uk Concurrently, the resonance for the proton at position 5 disappears in the ¹H NMR spectrum. researchgate.netresearchgate.netmmu.ac.uk

Interactive Table 1: Representative NMR Data for Dihydropyridinone Core Structure

This table is a representation based on data for structurally similar compounds. Actual shifts for this compound may vary.

Click to view table

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Correlation/Information | Reference |

| ¹H | ¹H NMR | ~6.0-7.0 | Olefinic proton (C3-H) | researchgate.netresearchgate.net |

| ¹H | ¹H NMR | ~3.0-4.0 | Methylene (B1212753) protons (C5-H₂, C6-H₂) | researchgate.netresearchgate.net |

| ¹H | ¹H NMR | ~7.0-8.0 | Amide proton (N1-H) | researchgate.netresearchgate.net |

| ¹³C | ¹³C NMR | ~160-170 | Carbonyl carbon (C2=O) | researchgate.netresearchgate.netmmu.ac.uk |

| ¹³C | ¹³C NMR | ~150-160 | Enamine carbon (C4) | researchgate.netresearchgate.netmmu.ac.uk |

| ¹³C | ¹³C NMR | ~95-105 | Olefinic carbon (C3) | researchgate.netresearchgate.netmmu.ac.uk |